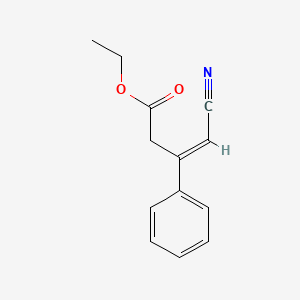![molecular formula C24H18ClN5O3 B2947130 2-(4-benzyl-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-chlorophenyl)acetamide CAS No. 1242984-17-3](/img/new.no-structure.jpg)
2-(4-benzyl-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-chlorophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-benzyl-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-chlorophenyl)acetamide: is a complex organic molecule that falls under the category of triazoloquinazolinone derivatives. It has a distinctive structure characterized by a fusion of triazole and quinazolinone rings, which are further modified with benzyl and chlorophenyl groups. This compound has gained interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-benzyl-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-chlorophenyl)acetamide typically involves a multi-step process. Key steps may include the formation of the triazole and quinazolinone moieties, followed by their fusion and subsequent modifications:
Synthesis of the triazole core: : Starting from appropriate amine and azide precursors through a cyclization reaction.
Formation of quinazolinone ring: : Using anthranilic acid derivatives, often involving condensation reactions.
Final assembly: : The benzyl and chlorophenyl groups are introduced through acylation and alkylation reactions under controlled conditions to yield the final compound.
Industrial Production Methods: Scaling up the synthesis of This compound for industrial purposes involves optimizing reaction conditions for higher yields and purity. This may include the use of catalysts, solvent optimization, and process intensification techniques like microwave-assisted synthesis or flow chemistry.
化学反应分析
Types of Reactions
Oxidation and Reduction: : The quinazolinone and triazole rings can undergo oxidation and reduction under specific conditions, modifying the electronic properties of the compound.
Substitution: : Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.
Condensation and Cyclization: : Key steps in the synthesis involve condensation and cyclization reactions to form the fused ring structures.
Common Reagents and Conditions
Oxidizing agents: : Such as potassium permanganate or hydrogen peroxide.
Reducing agents: : Like sodium borohydride or lithium aluminium hydride.
Catalysts: : Transition metal catalysts like palladium or copper might be used in coupling reactions.
Solvents: : Dimethyl sulfoxide (DMSO), acetonitrile, and dichloromethane are common solvents.
Major Products
Depending on the reaction conditions, derivatives and intermediates with different substitution patterns on the triazole and quinazolinone rings can be produced.
科学研究应用
Chemistry: : The unique structure of 2-(4-benzyl-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-chlorophenyl)acetamide makes it a valuable molecule for studying the electronic and steric effects of substituted triazoloquinazolinones.
Biology: : Due to its potential biological activity, it is investigated in various bioassays for antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: : Its potential therapeutic applications are being explored, particularly in developing new drugs targeting specific biochemical pathways.
Industry: : As a chemical intermediate, it may be used in the production of advanced materials and specialty chemicals.
作用机制
The exact mechanism of action for 2-(4-benzyl-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-chlorophenyl)acetamide depends on its target application. In a medicinal context, its mechanism may involve:
Molecular Targets: : Interacting with specific enzymes, receptors, or DNA.
Pathways Involved: : Modulating signaling pathways, inducing apoptosis in cancer cells, or inhibiting microbial growth.
相似化合物的比较
Similar Compounds
4-benzyl-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline
N-(4-chlorophenyl)-acetamide
Triazole-based derivatives with quinazolinone
Uniqueness: What sets 2-(4-benzyl-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-chlorophenyl)acetamide apart is its specific combination of structural motifs. The benzyl and chlorophenyl groups impart unique steric and electronic properties, potentially enhancing its biological activity compared to related compounds.
And there you have it—a deep dive into this fascinating compound, no abbreviations or acronyms needed! What would you like to explore next?
属性
CAS 编号 |
1242984-17-3 |
|---|---|
分子式 |
C24H18ClN5O3 |
分子量 |
459.89 |
IUPAC 名称 |
2-(4-benzyl-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-2-yl)-N-(4-chlorophenyl)acetamide |
InChI |
InChI=1S/C24H18ClN5O3/c25-17-10-12-18(13-11-17)26-21(31)15-29-24(33)30-20-9-5-4-8-19(20)22(32)28(23(30)27-29)14-16-6-2-1-3-7-16/h1-13H,14-15H2,(H,26,31) |
SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC=C(C=C5)Cl |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(diethylsulfamoyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2947047.png)
![3-[Methyl(prop-2-yn-1-yl)amino]-3-phenylpropanamide](/img/structure/B2947049.png)
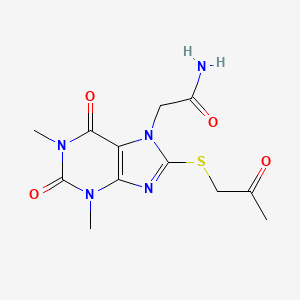
![4-[2-(6-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)-2-OXOETHYL]-6-PROPYL-2-(PYRROLIDIN-1-YL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-5,7-DIONE](/img/structure/B2947052.png)
![4-(4-Chlorophenyl)-1-[(2,4-dichlorophenyl)sulfonyl]-1,2,3,6-tetrahydropyridine](/img/structure/B2947053.png)
![N-[cyano(2-fluorophenyl)methyl]-4-(2-oxo-1,3-oxazolidin-3-yl)benzamide](/img/structure/B2947054.png)
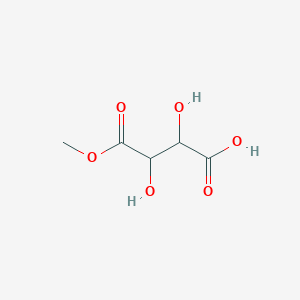
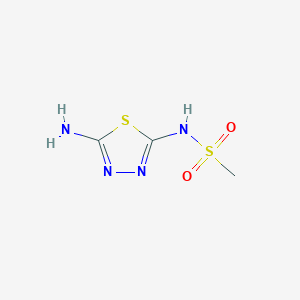
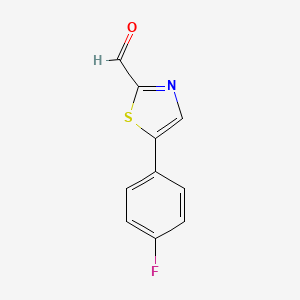
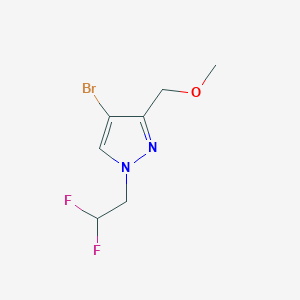
![(2Z)-6-methoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2947063.png)
![2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-5-[(prop-2-en-1-yl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B2947064.png)
![[2-(methylamino)spiro[3.3]heptan-2-yl]methanol hydrochloride](/img/structure/B2947066.png)
